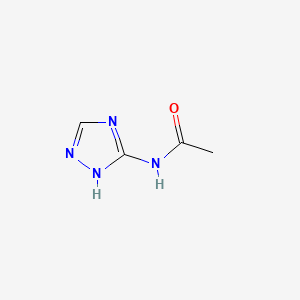![molecular formula C17H12ClN5 B1296258 6-Chlor-N,1-Diphenyl-1H-Pyrazolo[3,4-d]pyrimidin-4-amin CAS No. 5414-01-7](/img/structure/B1296258.png)
6-Chlor-N,1-Diphenyl-1H-Pyrazolo[3,4-d]pyrimidin-4-amin
Übersicht
Beschreibung
“6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential anticancer properties . It is a derivative of 1H-pyrazolo[3,4-d]pyrimidine, a class of compounds that have been synthesized to act as inhibitors of the epidermal growth factor receptor (EGFR), a protein that plays a key role in the regulation of cell growth and division .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with appropriate amines such as ethylamine, propylamine, aniline, and cyclohexylamine in the presence of TEA .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
In the context of its potential use as an anticancer agent, this compound has been evaluated for its ability to inhibit the activity of EGFR. The compound showed potent anti-proliferative activities against A549 and HCT-116 cancer cells .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of >300°C . Its molecular weight is 135.1267 .Wissenschaftliche Forschungsanwendungen
Krebsforschung: CDK2-Hemmung
Diese Verbindung wurde als potenzieller Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2) identifiziert, einem kritischen Protein, das an der Regulation des Zellzyklus beteiligt ist. Die Hemmung von CDK2 kann die Proliferation von Krebszellen stoppen, was sie zu einem vielversprechenden Ziel für Antikrebsmittel macht . Forschungsergebnisse haben gezeigt, dass Derivate dieser Verbindung signifikante zytotoxische Aktivitäten gegen verschiedene Krebszelllinien aufweisen, darunter MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), mit IC50-Werten im Nanomolarbereich .
Synthetische Chemie: Bausteine für Derivate
Das Pyrazolo[3,4-d]pyrimidin-Gerüst der Verbindung dient als vielseitiger Baustein für die Synthese einer Vielzahl von Derivaten. Diese Derivate haben vielfältige biologische Aktivitäten und können für spezifische Funktionen zugeschnitten werden, wodurch die Nutzbarkeit der Verbindung in der pharmazeutischen Chemie erweitert wird .
Antibakterielle Anwendungen
Studien haben die antibakteriellen Eigenschaften von Pyrazolo[3,4-d]pyrimidin-Derivaten untersucht. Sie haben Aktivität gegen sowohl grampositive Bakterien wie Staphylococcus aureus als auch gramnegative Bakterien wie Escherichia coli gezeigt . Dies deutet auf das Potenzial dieser Verbindung bei der Entwicklung neuer Antibiotika hin.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is crucial for regulating the cell cycle, particularly the transition from the G1 phase to the S phase. Additionally, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to interact with other kinases, potentially affecting multiple signaling pathways .
Cellular Effects
The effects of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 . This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine influences cell signaling pathways, such as the PI3K/AKT pathway, which is critical for cell survival and metabolism . The compound also affects gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through several mechanisms. The primary mechanism involves binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can modulate the activity of other kinases and signaling molecules, resulting in altered cellular responses . Changes in gene expression are also observed, with the compound affecting the transcription of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine change over time. The compound is relatively stable under standard conditions, but its activity can decrease due to degradation . Long-term studies have shown that prolonged exposure to 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to the development of resistance mechanisms in some cell lines.
Dosage Effects in Animal Models
The effects of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also noted, where a minimum concentration of the compound is required to achieve therapeutic benefits. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can influence metabolite levels, leading to changes in cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular distribution of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine . These modifications can direct the compound to specific compartments or organelles, affecting its biological activity.
Eigenschaften
IUPAC Name |
6-chloro-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5/c18-17-21-15(20-12-7-3-1-4-8-12)14-11-19-23(16(14)22-17)13-9-5-2-6-10-13/h1-11H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVPTINGBNRXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969040 | |
| Record name | 6-Chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5414-01-7 | |
| Record name | NSC7877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



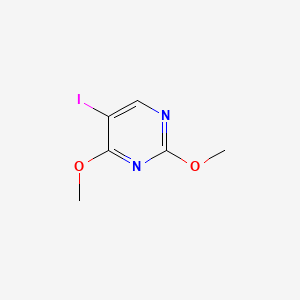
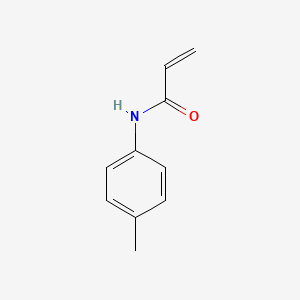
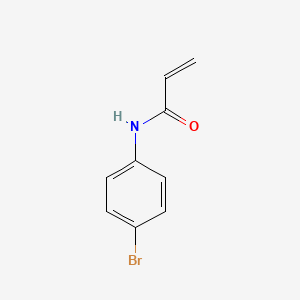
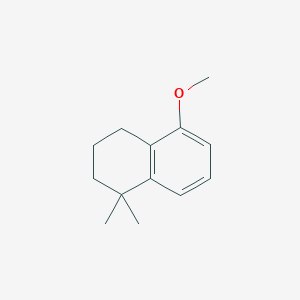




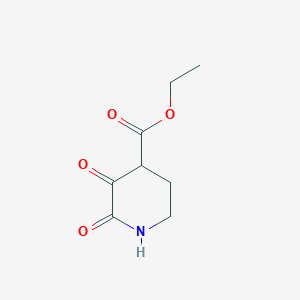


![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)

